4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
4-(4-Bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a structurally complex sulfonamide-derived heterocyclic compound. Its core consists of a benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide scaffold, substituted with a 4-bromo-2-fluorobenzyl group at position 4 and a 2,6-dimethylphenyl group at position 2.
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(2,6-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrFN2O3S/c1-14-6-5-7-15(2)21(14)26-22(27)25(13-16-10-11-17(23)12-18(16)24)19-8-3-4-9-20(19)30(26,28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUHNEINJIJTCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-2-fluorobenzyl)-2-(2,6-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide , with the CAS number 893789-88-3 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.
- Molecular Formula : CHBrFNOS
- Molecular Weight : 489.4 g/mol
- Structure : The compound features a benzo-thiadiazine core, which is known for various biological activities.
Anticonvulsant Properties
Compounds in the benzothiadiazine class have been explored for their anticonvulsant activities. A related study showed that certain derivatives exhibited pronounced activities in established animal models for seizure disorders. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions significantly impact anticonvulsant efficacy. Although direct studies on this specific compound are lacking, its structural analogs suggest potential in this area.
Case Studies
-
Case Study on Structural Analogues :
- A study analyzed various benzothiadiazine derivatives for their anticonvulsant effects. The results indicated that electron-withdrawing groups at the para position of the benzyl moiety improved activity significantly compared to electron-donating groups .
- Findings : Compounds with a similar core structure demonstrated effective seizure control in animal models, suggesting that this compound may possess similar properties.
- Antibacterial Activity :
Data Table: Comparison of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related sulfonamide derivatives from the provided evidence, focusing on substituent effects, synthetic methodologies, and yields.
Substituent Effects
- 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide (35): Features a 4-bromo-3,5-dimethylphenoxy group attached to a thiazinane core. The bromine atom and methyl groups enhance electron-withdrawing and steric effects, respectively, which may influence reactivity and binding interactions. Synthesis achieved via ring-opening of 2-thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide (31) with 4-bromo-3,5-dimethylphenol in DMAc (66% yield) .
- 2-(4-Bromobenzyl)-1,2-thiazinane-1,1-dioxide (276b): Contains a simpler 4-bromobenzyl substituent. Synthesized via direct sulfonamidation of (4-bromophenyl)methanol using a HFIP/nitromethane solvent system and 2,3,4,5-tetrafluorophenylboronic acid as a catalyst .
Key Differences :
- The target compound’s 2,6-dimethylphenyl group introduces greater steric hindrance compared to the smaller phenoxy or benzyl groups in compounds 35 and 276b.
Observations :
- Thiazinane derivatives (e.g., 35, 276b) are synthesized via nucleophilic ring-opening or direct sulfonamidation, whereas thiadiazinones like the target compound may require more complex cyclization strategies (e.g., NaOMe-mediated reactions or transition-metal catalysis) .
- Yields for thiazinane derivatives vary widely (32–74%), influenced by substituent bulk and reaction conditions .
Reactivity and Functionalization
- Suzuki Coupling : Compound 40 underwent Suzuki coupling with phenylboronic acid to introduce aryl groups, suggesting the target compound’s bromo substituent could similarly participate in cross-coupling reactions .
- Steric Challenges : The 2,6-dimethylphenyl group in the target compound may hinder reactions at the adjacent nitrogen or sulfur centers, contrasting with less hindered analogs like 276b.
Q & A
Basic: What synthetic routes are reported for benzothiadiazine derivatives with bromo/fluoro substitutions, and how can reaction yields be optimized?
Benzothiadiazine derivatives are typically synthesized via cyclocondensation of substituted anilines with thionyl chloride or sulfonating agents, followed by functionalization of the benzyl or aryl groups. For bromo/fluoro-substituted analogs, key steps include:
- Halogenation : Selective bromination at the 4-position of the benzyl group using N-bromosuccinimide (NBS) under radical initiation . Fluorination may require electrophilic reagents (e.g., Selectfluor) or palladium-catalyzed coupling .
- Optimization : Reaction temperature (e.g., 40–60°C for cyclization), solvent polarity (DMF or THF), and catalysts (e.g., p-toluenesulfonic acid for dehydration) significantly impact yields .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : H and C NMR are essential for verifying substituent positions. For example, the 2,6-dimethylphenyl group shows two equivalent methyl singlets (~δ 2.3 ppm), while the 4-bromo-2-fluorobenzyl group exhibits splitting patterns from fluorine coupling .
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for structurally related imidazo-thiadiazoles (e.g., bond angles and torsion angles confirm ring conformations) .
Advanced: How does the 4-bromo-2-fluoro substitution influence electronic properties and binding affinity in biological targets?
- Electronic effects : The electron-withdrawing bromo and fluoro groups increase the compound’s electrophilicity, potentially enhancing interactions with nucleophilic residues (e.g., cysteine or lysine in enzymes). Density Functional Theory (DFT) calculations can map electrostatic potential surfaces to predict reactive sites .
- Biological activity : Comparative studies of analogs (e.g., 4-chloro vs. 4-bromo substitutions) show bromine’s larger van der Waals radius improves hydrophobic interactions in enzyme pockets, while fluorine’s electronegativity modulates hydrogen bonding .
Advanced: What strategies address low aqueous solubility in pharmacokinetic studies?
- Salt formation : Protonation of the thiadiazine ring’s sulfone group (pKa ~3.5) enables salt formation with counterions like sodium or meglumine .
- Nanoformulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes improves bioavailability, as shown for similar benzothiadiazines .
Advanced: How can contradictory in vitro vs. in vivo activity data be reconciled?
- Metabolic stability : Assess hepatic microsomal degradation using LC-MS to identify metabolites (e.g., debromination or sulfone reduction). Co-administration with CYP450 inhibitors (e.g., ketoconazole) may enhance in vivo efficacy .
- Tissue penetration : Radiolabeled analogs (e.g., F for PET imaging) quantify distribution to target tissues, addressing discrepancies between cellular and whole-organism models .
Advanced: What computational methods predict off-target interactions for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries. For example, fluorine’s polar interactions with ATP-binding pockets in kinases can be modeled .
- Toxicity prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity risks based on structural fragments like the bromobenzyl group .
Advanced: How do steric effects from the 2,6-dimethylphenyl group impact stereochemical outcomes?
- Steric hindrance : The 2,6-dimethyl groups enforce a planar conformation in the thiadiazine ring, reducing rotational freedom. X-ray data for analogs show dihedral angles <10° between the phenyl and thiadiazine rings, favoring π-π stacking in crystal lattices .
- Chiral resolution : Despite lacking chiral centers, axial chirality may arise in derivatives. Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers if observed .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
